molecular formula C6H16Cl2N2O2 B7979719 N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride

Cat. No.: B7979719
M. Wt: 219.11 g/mol
InChI Key: CRVLQWKSKMXNIV-UHFFFAOYSA-N
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Description

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride is a chemical compound with the molecular formula C6H14N2O2·2HCl. It is commonly used in biochemical research, particularly in the field of proteomics. This compound is known for its role in the synthesis of peptide nucleic acids (PNAs), which are synthetic polymers that mimic the structure of DNA or RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride typically involves the reaction of ethyl N-(2-Boc-amino)-ethylglycinate with chloroacetyl chloride to form ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate. This intermediate is then coupled with nucleobase thymine to produce the desired compound . The reaction conditions often include the use of protective groups such as Boc (tert-butoxycarbonyl) to protect the amino functions during the synthesis .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. The synthesis process avoids the use of expensive coupling reagents and employs a highly efficient procedure to achieve high yields . This makes the compound more accessible for various applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, typically involving the use of reducing agents.

    Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .

Mechanism of Action

The mechanism of action of N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride involves its role as a building block in the synthesis of peptide nucleic acids (PNAs). PNAs mimic the structure of DNA or RNA and can bind to complementary nucleic acid sequences with high specificity. This binding ability makes PNAs useful in various applications, including gene regulation and molecular diagnostics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride is unique due to its high efficiency in the synthesis of PNAs and its cost-effective production methods. Its ability to form stable and specific interactions with nucleic acids makes it a valuable tool in various fields of research .

Properties

IUPAC Name

2-[2-(dimethylamino)ethylamino]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-7-5-6(9)10;;/h7H,3-5H2,1-2H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVLQWKSKMXNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587832
Record name N-[2-(Dimethylamino)ethyl]glycine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24123-04-4
Record name N-[2-(Dimethylamino)ethyl]glycine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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